![molecular formula C14H11ClO4S B13102098 6-Chloro-2-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]cyclohexa-2,4-dien-1-one](/img/structure/B13102098.png)
6-Chloro-2-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]cyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This specific compound is characterized by the presence of a 3-chlorobenzoyl group and a 1,3-dioxolan-2-yl group attached to the thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene typically involves the following steps:
Formation of the 3-chlorobenzoyl chloride: This can be achieved by reacting 3-chlorobenzoic acid with thionyl chloride under reflux conditions.
Acylation of thiophene: The 3-chlorobenzoyl chloride is then reacted with thiophene in the presence of a Lewis acid catalyst such as aluminum chloride to form 2-(3-chlorobenzoyl)thiophene.
Formation of the 1,3-dioxolan-2-yl group: This involves the reaction of ethylene glycol with an appropriate aldehyde or ketone in the presence of an acid catalyst to form the 1,3-dioxolane ring.
Final coupling: The 1,3-dioxolan-2-yl group is then introduced to the 2-(3-chlorobenzoyl)thiophene through a coupling reaction, often facilitated by a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for 2-(3-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the 3-chlorobenzoyl moiety can be reduced to form alcohols.
Substitution: The chlorine atom in the 3-chlorobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It may be used in the study of biological systems and interactions due to its unique structural features.
Industry: Used in the development of advanced materials, including polymers and electronic devices.
Mécanisme D'action
The mechanism of action of 2-(3-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene depends on its specific application. In general, its effects are mediated through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the 3-chlorobenzoyl and 1,3-dioxolan-2-yl groups can influence its binding affinity and specificity for these targets, thereby modulating its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Chlorobenzoyl)thiophene: Lacks the 1,3-dioxolan-2-yl group.
5-(1,3-Dioxolan-2-yl)thiophene: Lacks the 3-chlorobenzoyl group.
2-(3-Bromobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
2-(3-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene is unique due to the combination of the 3-chlorobenzoyl and 1,3-dioxolan-2-yl groups attached to the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H11ClO4S |
|---|---|
Poids moléculaire |
310.8 g/mol |
Nom IUPAC |
6-chloro-2-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C14H11ClO4S/c15-9-3-1-2-8(12(9)16)13(17)10-4-5-11(20-10)14-18-6-7-19-14/h1-5,9,14H,6-7H2 |
Clé InChI |
KJEJYUXGZKQJKX-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)C2=CC=C(S2)C(=O)C3=CC=CC(C3=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-3-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]cyclohexa-2,4-dien-1-one](/img/structure/B13102018.png)

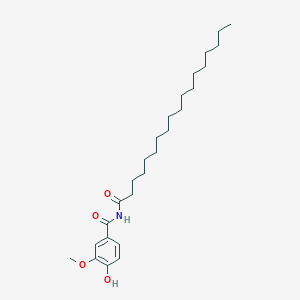
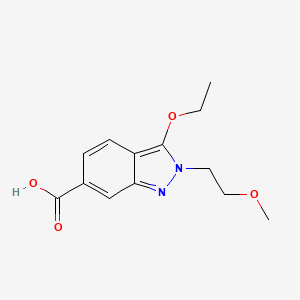
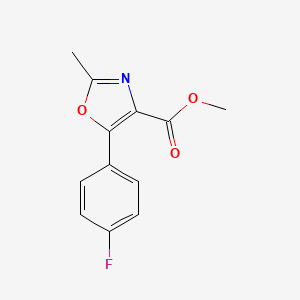
![4-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B13102061.png)
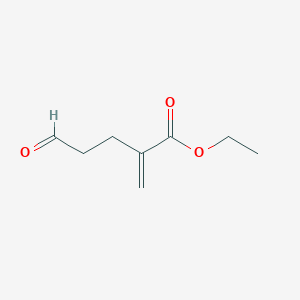
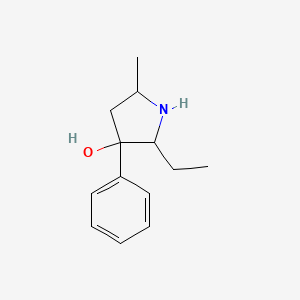
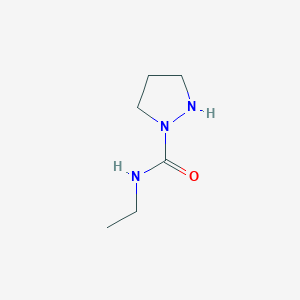
![2-Methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6,7-diamine](/img/structure/B13102079.png)
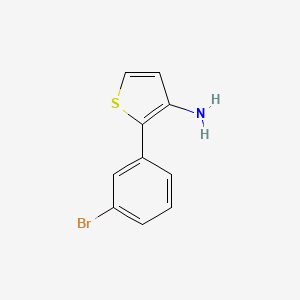
![2-(4-Chlorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B13102090.png)


